Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate
Description
Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol This compound features a piperidine ring substituted with an isoxazole ring and a tert-butyl ester group
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(1,2-oxazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-4-5-10(9-15)11-6-8-17-14-11/h6,8,10H,4-5,7,9H2,1-3H3 |
InChI Key |
YJZHCTVZIFPKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate typically involves the cyclization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and reagents, ensuring scalability and reproducibility in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Cyclization: Intramolecular cyclization to form isoxazole rings.
Substitution: Reactions involving the substitution of functional groups on the isoxazole ring.
Common Reagents and Conditions
AuCl3: Used as a catalyst for cycloisomerization reactions.
CuCl: Facilitates intramolecular cyclization of oximes.
tert-Butyl nitrite: Employed in the synthesis of 3,5-disubstituted isoxazoles.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxopiperidine-1-carboxylate: A structurally related compound with a piperidine ring and a tert-butyl ester group.
N-Boc-3-piperidinone: Another similar compound used in stereocontrolled synthesis of chiral compounds.
Uniqueness
Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate is unique due to the presence of both an isoxazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
